

Flt3-IN-28: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Flt3-IN-28

Cat. No.: B15569361

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An In-depth Analysis of a Novel FLT3 Inhibitor for Acute Myeloid Leukemia

Flt3-IN-28, also identified as Compound 12y, is an orally active and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).^[1] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Properties

While the definitive SMILES string and IUPAC name for **Flt3-IN-28** are not readily available in public databases, its fundamental chemical properties have been characterized.

Property	Value
Molecular Formula	C23H19FN8O4
Molecular Weight	490.45 g/mol

Biological Activity

Flt3-IN-28 demonstrates selective inhibitory activity against cancer cells harboring the FLT3 internal tandem duplication (ITD) mutation, a common driver in Acute Myeloid Leukemia (AML).^[1]

In Vitro Efficacy

The half-maximal inhibitory concentrations (IC50) of **Flt3-IN-28** have been determined in various cell lines, highlighting its potency against FLT3-ITD positive AML cells.

Cell Line	Target	IC50 (nM)
BaF3-FLT3-ITD	FLT3-ITD	85 ^[1]
MV4-11	FLT3-ITD	130 ^[1]
MOLM-13	FLT3-ITD	65 ^[1]
MOLM-14	FLT3-ITD	220 ^[1]
BaF3-TEL-VEGFR2	TEL-VEGFR2	290 ^[1]

In Vivo Data

Preclinical studies in animal models have demonstrated the potential of **Flt3-IN-28** for in vivo applications.

Parameter	Species	Value
Oral Bioavailability	SD rats	19.2% ^[1]
Efficacy	NSG mice with MOLM-13 xenografts	Dose-dependent prolongation of survival ^[1]

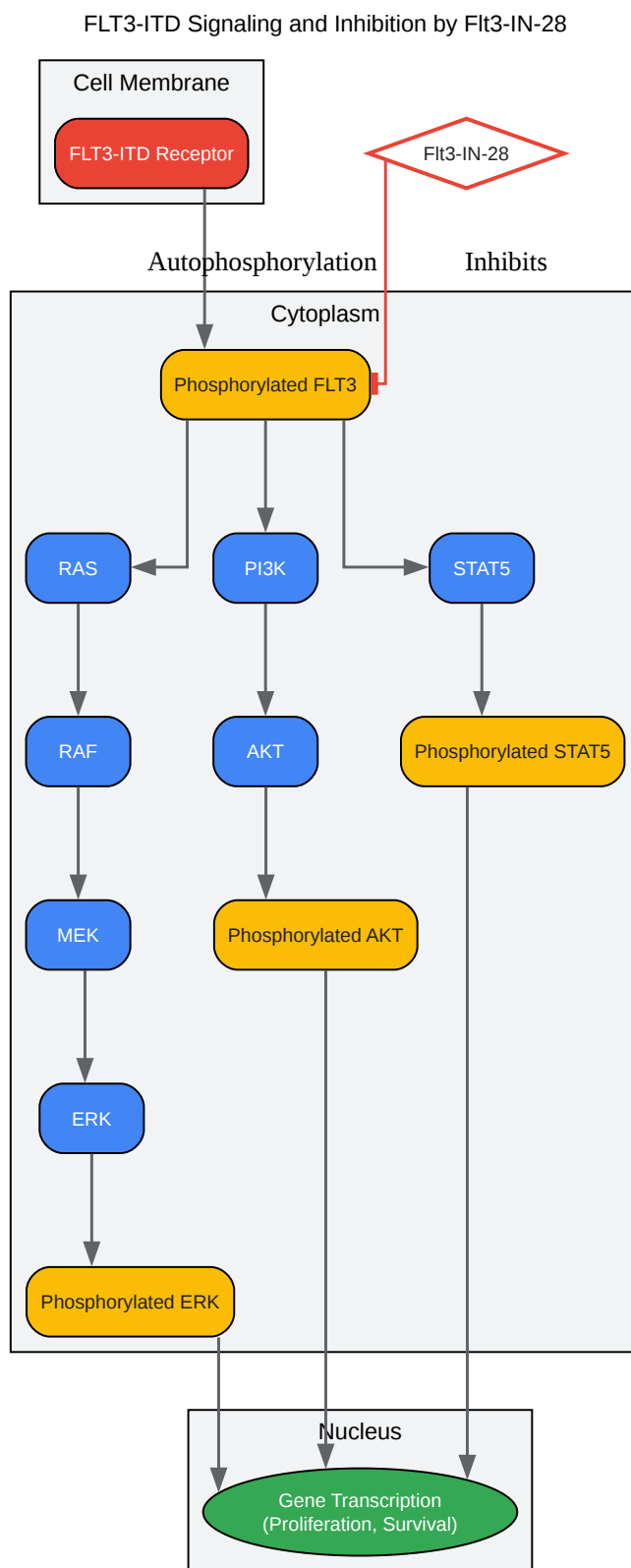
Mechanism of Action

Flt3-IN-28 exerts its anti-leukemic effects by targeting the constitutively activated FLT3 receptor. This inhibition leads to the downregulation of key downstream signaling pathways involved in cell proliferation and survival.

FLT3 Signaling Pathway Inhibition

Mutated FLT3 receptors, particularly those with internal tandem duplications (FLT3-ITD), lead to ligand-independent activation of downstream signaling cascades, including the STAT5,

MAPK, and PI3K/AKT pathways. **Flt3-IN-28** directly inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these aberrant signals.[1][2]



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FLT3-ITD Signaling Pathway and Inhibition by **Flt3-IN-28**

Experimental evidence confirms that treatment of MOLM-13 cells with **Flt3-IN-28** leads to a reduction in the phosphorylation levels of both FLT3 and its downstream effector, STAT5.^[1] This inhibition of critical signaling nodes ultimately induces cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Flt3-IN-28**.

Cell Viability Assay

A common method to assess the cytotoxic effects of **Flt3-IN-28** on AML cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- **Cell Seeding:** AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with serial dilutions of **Flt3-IN-28** (typically ranging from 0.1 nM to 10 μ M) or vehicle control (DMSO) for 72 hours.
- **MTT Addition:** MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Reading:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

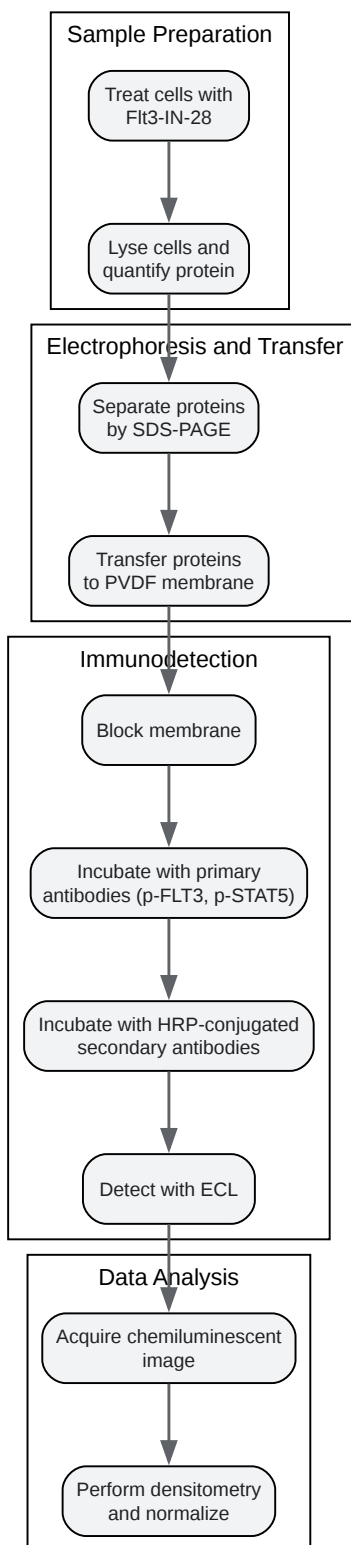
Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to determine the effect of **Flt3-IN-28** on the phosphorylation status of FLT3 and its downstream target STAT5.

Methodology:

- **Cell Treatment:** MOLM-13 cells are treated with various concentrations of **Flt3-IN-28** or vehicle control for a specified time (e.g., 4 hours).
- **Cell Lysis:** Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control antibody (e.g., anti- β -actin) is also used.
- **Detection:** After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.

Western Blot Workflow for Phosphorylation Analysis

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Western Blot Workflow for Phosphorylation Analysis

In Vivo Xenograft Model

To evaluate the in vivo efficacy of **Flt3-IN-28**, a xenograft model using human AML cells in immunodeficient mice is employed.

Methodology:

- Cell Implantation: Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously inoculated with MOLM-13 cells.
- Tumor Growth: Tumors are allowed to establish to a palpable size.
- Drug Administration: Mice are randomized into vehicle control and treatment groups. **Flt3-IN-28** is administered orally at various doses (e.g., 25, 50 mg/kg) daily.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Survival is monitored.
- Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves are generated and analyzed.



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In Vivo Xenograft Experimental Workflow

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References

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